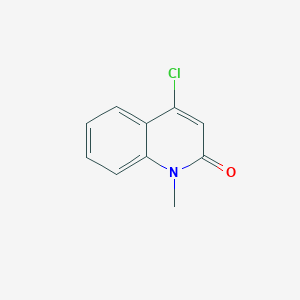

4-chloro-1-methylquinolin-2(1H)-one

Description

Significance of the Quinolone Scaffold in Chemical and Biomedical Sciences

The quinolone scaffold, a bicyclic structure composed of a benzene (B151609) and a pyridinone ring, is a privileged framework in medicinal chemistry and drug discovery. cup.edu.innih.gov Quinolones and their derivatives are noted for a wide spectrum of pharmacological activities, which has spurred extensive research into their potential as therapeutic agents. nih.govnih.gov

The versatility of the quinolone structure allows for chemical modifications at multiple positions, enabling chemists to create a diverse library of compounds with tailored properties. cup.edu.in The presence of both a hydrogen bond donor and an acceptor in the basic scaffold enhances its ability to interact with various biological targets. cup.edu.in

Historically, the quinolone class of antibacterials has been highly successful in treating a range of bacterial infections. acs.orgrsc.org They are known to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. rsc.org Beyond their antibacterial use, quinolone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents, making them a subject of continuous and widespread scientific investigation. nih.govnih.gov

Current Research Landscape of 4-Chloro-1-methylquinolin-2(1H)-one and its Analogues

Current research on this compound primarily focuses on its use as a precursor for synthesizing novel, biologically active molecules. The reactivity of the chlorine atom at the 4-position allows for its substitution by various nucleophiles, leading to a diverse range of derivatives. mdpi.comresearchgate.net

One area of investigation involves the synthesis of novel dithiocarbamates from 4-chloroquinolin-2(1H)-one derivatives, which have been screened for antimicrobial activities and DNA protection capabilities. derpharmachemica.com Another significant research avenue is the development of new anticancer agents. Studies have shown that creating hybrid molecules by incorporating moieties like benzenesulfonamide (B165840) can lead to compounds with potent cytotoxic activity against various cancer cell lines, including lung, HeLa, colorectal, and breast cancer. nih.gov

Furthermore, research has demonstrated that this compound possesses analgesic and anti-inflammatory properties. biosynth.com Its analogues are also being explored for these effects. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been undertaken to evaluate their antimicrobial activity. nih.gov The strategic N-methylation of the quinolone scaffold is a recurring theme, as seen in the synthesis of various derivatives where the 1-methyl group is a key feature. sigmaaldrich.commdpi.comnih.gov

The following table summarizes some of the research findings on analogues derived from the this compound scaffold:

| Analogue Type | Research Focus | Reported Biological Activity |

| Dithiocarbamate Derivatives | Synthesis via three-component reaction | Antimicrobial and DNA protection. derpharmachemica.com |

| Benzenesulfonamide Hybrids | Synthesis from a strategic enaminone intermediate | Anticancer activity against multiple cell lines. nih.gov |

| 4-Hydrazino Derivatives | Synthesis via nucleophilic substitution | Important synthetic intermediate. mdpi.comresearchgate.net |

| 4-Amino Derivatives | Synthesis from phosphazene intermediate | Important synthetic intermediate. mdpi.com |

| 4-Hydroxy-3-acyl Derivatives | Synthesis via acylation of 4-hydroxy-1-methylquinolin-2(1H)-one | Antimicrobial activity. nih.gov |

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic research into this compound is to leverage its chemical reactivity to synthesize novel compounds with potential therapeutic applications. The overarching goal is the discovery and development of new drug candidates. nih.gov

Key objectives of the ongoing research include:

Exploring Synthetic Methodologies: A significant focus is on developing efficient and novel synthetic routes to create a wide array of derivatives. This includes one-pot syntheses, multi-component reactions, and the use of various catalytic systems to modify the quinolone core. nih.govderpharmachemica.com

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how different chemical modifications to the this compound scaffold affect its biological activity. nih.gov By systematically altering substituents, scientists can identify the structural features essential for potency and selectivity against specific biological targets. cup.edu.in

Evaluation of Biological Activity: A central goal is to screen the newly synthesized analogues for a broad range of pharmacological effects. The main areas of interest are anticancer, antimicrobial, anti-inflammatory, and analgesic activities. biosynth.comnih.govderpharmachemica.comnih.gov

Investigation of Mechanisms of Action: For compounds that show promising activity, further studies are conducted to elucidate their mechanism of action at the molecular level. For instance, in the context of cancer, this could involve investigating the inhibition of specific enzymes like kinases or the induction of apoptosis. nih.gov

The academic inquiry is driven by the consistent success of the quinolone scaffold in medicinal chemistry, aiming to expand its utility and address the need for new and more effective treatments for various diseases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBIIUKJSLGVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284965 | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32262-17-2 | |

| Record name | 32262-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Chloro 1 Methylquinolin 2 1h One

Nucleophilic Substitution Reactions at the C4 Position

The electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atom activates the C4 position of the quinolinone ring system for nucleophilic aromatic substitution. This reactivity allows for the displacement of the chloro group by a variety of nucleophiles, leading to the formation of new carbon-sulfur, carbon-nitrogen, and other carbon-heteroatom bonds. These reactions are fundamental in creating libraries of substituted quinolones for further synthetic applications. mdpi.comresearchgate.net

The conversion of 4-chloro-1-methylquinolin-2(1H)-one to its sulfur-containing analogues can be achieved through several methods. A common approach involves reaction with thiourea (B124793) under fusion conditions, which yields the corresponding 4-sulfanylquinolin-2(1H)-one derivative. mdpi.comresearchgate.net This thiol product exists in a tautomeric equilibrium with its thione form.

Alternatively, direct substitution with alkanethiols or thiophenol in the presence of a base like sodium ethoxide can be employed to generate 4-alkylthio or 4-arylthio ethers directly from the 4-chloro precursor. mdpi.com The resulting 4-sulfanyl derivative can also be selectively S-alkylated using alkyl halides in the presence of a base catalyst to produce various 4-alkylthio-quinolinones. mdpi.comresearchgate.net

Table 1: Thiation Reactions of 4-Chloroquinolones

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Thiourea (fusion) | 1-Methyl-4-sulfanylquinolin-2(1H)-one |

| This compound | Alkanethiol, Sodium Ethoxide | 4-Alkylthio-1-methylquinolin-2(1H)-one |

| 1-Methyl-4-sulfanylquinolin-2(1H)-one | Alkyl Iodide, Base | 4-Alkylthio-1-methylquinolin-2(1H)-one |

The displacement of the C4-chloro substituent by hydrazine (B178648) is a straightforward and efficient method for the synthesis of 4-hydrazino quinolones. The reaction is typically carried out by heating this compound with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol. mdpi.comnih.gov The resulting 4-hydrazino-1-methylquinolin-2(1H)-one is a key intermediate for the synthesis of more complex heterocyclic systems. mdpi.commdpi.comsemanticscholar.org For instance, these compounds can undergo autoxidation and dimerization to yield polycyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.comsemanticscholar.org

Table 2: Hydrazination of this compound

| Reactant | Reagent(s) | Solvent | Condition | Product |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 4-Hydrazino-1-methylquinolin-2(1H)-one |

The introduction of an azido (B1232118) group at the C4 position is accomplished through a nucleophilic substitution reaction with an azide (B81097) salt. Treating this compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) results in the formation of 4-azido-1-methylquinolin-2(1H)-one. mdpi.com This reaction proceeds smoothly, providing a valuable synthetic intermediate. nih.gov An alternative and often higher-yield route to the 4-azido derivative involves the diazotization of the corresponding 4-hydrazino quinolone with nitrous acid. mdpi.com

Table 3: Synthesis of 4-Azido-1-methylquinolin-2(1H)-one

| Starting Material | Reagent(s) | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | DMF | 4-Azido-1-methylquinolin-2(1H)-one |

| 4-Hydrazino-1-methylquinolin-2(1H)-one | Nitrous Acid (HNO₂) | - | 4-Azido-1-methylquinolin-2(1H)-one |

Direct amination of 4-chloroquinolones can be challenging, and an indirect route via the 4-azido derivative is often preferred. The Staudinger reaction provides an effective pathway for converting 4-azido-1-methylquinolin-2(1H)-one into its 4-amino counterpart. mdpi.com This two-step process begins with the reaction of the azide with triphenylphosphine (B44618) to form an intermediate phosphazene. Subsequent hydrolysis of the phosphazene, typically under acidic conditions, cleaves the phosphorus-nitrogen bond to yield 4-amino-1-methylquinolin-2(1H)-one and triphenylphosphine oxide as a byproduct. mdpi.comresearchgate.net

Table 4: Synthesis of 4-Amino-1-methylquinolin-2(1H)-one via Staudinger Reaction

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Azido-1-methylquinolin-2(1H)-one | Triphenylphosphine (PPh₃) | Intermediate Phosphazene |

| 2 | Intermediate Phosphazene | Acid Hydrolysis (e.g., HCl) | 4-Amino-1-methylquinolin-2(1H)-one |

N-Alkylation and N1-Substitution Strategies

The title compound, this compound, is itself a product of N-alkylation. The synthesis of N1-substituted quinolin-2-ones is a critical step that often faces challenges of regioselectivity, as the quinolinone scaffold presents two potential sites for alkylation: the ring nitrogen (N1) and the exocyclic oxygen at C2. nih.govresearchgate.net

Alkylation of the parent 4-chloroquinolin-2(1H)-one with an alkylating agent such as methyl iodide or chloroacetone (B47974) in the presence of a base (e.g., K₂CO₃ in DMF) can lead to a mixture of N1-alkylated and O2-alkylated products. researchgate.net The ratio of these products is influenced by factors including the solvent, the base, and the specific alkylating agent used. Research indicates that substituents on the quinolinone ring can exert significant steric and electronic effects, directing the outcome of the alkylation. For instance, substitution at the C8 position has been shown to favor O-alkylation exclusively, whereas substitution at other positions may yield the N-alkylated product as the major isomer. researchgate.net

Table 5: Regioselectivity in Alkylation of Quinolin-2-ones

| Substrate | Alkylating Agent | Conditions | Major Product | Minor/Exclusive Product |

|---|---|---|---|---|

| Quinolin-2(1H)-one | 2-Bromoacetophenone (B140003) | K₂CO₃, DMF | N1-Alkylated | O2-Alkylated |

| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃, DMF | - | O2-Alkylated (exclusive) |

C-H Functionalization for Novel Derivatives

Beyond classical nucleophilic substitution, modern synthetic methodologies like transition-metal-catalyzed C-H functionalization offer powerful tools for the derivatization of the quinolinone scaffold. These strategies allow for the direct conversion of C-H bonds, typically on the carbocyclic (benzene) ring, into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov

For a substrate like this compound, palladium-catalyzed reactions are particularly relevant. For example, palladium-catalyzed intramolecular C-H alkenylation has been used to synthesize quinolinone-fused isoquinolines. nih.gov Such protocols could potentially be adapted for intermolecular couplings, enabling the introduction of aryl, vinyl, or alkyl groups at various positions on the benzene (B151609) portion of the molecule. These advanced methods provide access to novel derivatives that are not readily accessible through traditional substitution chemistry, thereby expanding the chemical space around the quinolinone core. nih.gov

Formation of Polycyclic and Hybrid Systems

The C4-chloro substituent is an excellent leaving group, facilitating the construction of fused and linked heterocyclic systems through reactions with appropriate binucleophiles. This section explores the synthesis of several important classes of derivatives starting from this compound.

The fusion of a pyrazole ring onto the quinolinone framework to form pyrazolo[4,3-c]quinolinone systems is a well-established synthetic transformation. This process typically proceeds via a two-step sequence involving the this compound precursor.

The initial and key step is the nucleophilic displacement of the C4-chloride by a hydrazine derivative, such as hydrazine hydrate or a substituted arylhydrazine. This reaction yields a 4-hydrazinyl-1-methylquinolin-2(1H)-one intermediate. The subsequent step involves the cyclization of this hydrazinyl intermediate to form the pyrazole ring. This is commonly achieved through condensation with a 1,3-dielectrophilic species, such as a β-diketone or β-ketoester, which provides the remaining carbon atoms necessary to complete the five-membered pyrazole ring. nih.govnih.gov

Research has demonstrated that 4-chloroquinolines react efficiently with aryl-hydrazines to afford the final pyrazoloquinolinone compounds, highlighting the viability of this synthetic route. nih.gov The general reaction pathway allows for significant molecular diversity, as various substituents can be incorporated on both the quinolinone core and the hydrazine reactant.

Table 1: Synthesis of Pyrazolo[4,3-c]quinolinone Derivatives

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 4-Hydrazinyl-1-methylquinolin-2(1H)-one | 1-Methyl-1,5-dihydropyrazolo[4,3-c]quinolin-4(2H)-one |

The synthesis of thiazolidinone derivatives linked to the C4-position of the 1-methylquinolin-2(1H)-one scaffold generally involves a multi-step approach. Direct reaction is not typical; instead, the chloro group is first converted into a functional handle suitable for the subsequent cyclization.

A common synthetic strategy involves the following sequence:

Amination: The 4-chloro group is first substituted by an amino group to form 4-amino-1-methylquinolin-2(1H)-one. This can be achieved through various methods, including reaction with ammonia or a protected amine equivalent, or via a Staudinger reaction of an intermediate azide.

Schiff Base Formation: The resulting 4-amino derivative is then condensed with an appropriate aromatic or heteroaromatic aldehyde. This reaction forms an imine, commonly known as a Schiff base. hakon-art.comnih.gov

Cyclocondensation: The final step is the cyclocondensation of the Schiff base with thioglycolic acid (mercaptoacetic acid). This reaction constructs the 4-thiazolidinone ring, yielding the target hybrid molecule. hakon-art.comscirp.org This cycloaddition is a widely used method for the preparation of various 4-thiazolidinone derivatives. scirp.orgnih.gov

This pathway allows for the introduction of diverse substituents on the thiazolidinone ring system by varying the aldehyde used in the Schiff base formation step.

Table 2: Proposed Synthetic Pathway for Thiazolidinone Derivatives

| Starting Material | Step 1 Product (Amine) | Step 2 Product (Schiff Base) | Final Product (Thiazolidinone Derivative) |

|---|

The formation of sulfonamide conjugates is achieved through the nucleophilic substitution of the chlorine atom on the this compound ring with the nitrogen atom of a sulfonamide. This reaction provides a direct linkage between the quinolinone core and a sulfonamide moiety.

The synthesis is typically carried out by reacting the chloroquinoline derivative with a selected primary or secondary sulfonamide (R-SO₂NHR') in the presence of a suitable base and solvent. The base facilitates the deprotonation of the sulfonamide nitrogen, enhancing its nucleophilicity to attack the electron-deficient C4-position of the quinolinone ring. This approach has been successfully applied to synthesize a variety of quinoline-sulfonamide hybrids. future-science.comnih.govajol.info For instance, studies on 4,7-dichloroquinoline have shown that the C4-chloro group is reactive towards sulfonamides, leading to the formation of N-(7-chloroquinolin-4-yl)sulfonamide derivatives. future-science.comajol.info

Table 3: Representative Sulfonamide Conjugation Reaction

| Chloroquinolinone | Sulfonamide Reactant | Reaction Conditions | Product |

|---|---|---|---|

| This compound | Benzenesulfonamide (B165840) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | N-(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)benzenesulfonamide |

Hybrid molecules incorporating both quinolinone and pyrimidine rings can be synthesized using nucleophilic aromatic substitution (SNAr) reactions. The strategy involves coupling a nucleophilic derivative of one heterocycle with a halogenated derivative of the other.

In the context of this compound, it can serve as the electrophilic partner in the reaction. A pyrimidine ring bearing a nucleophilic substituent (such as an amino or thiophenol group) can displace the C4-chloride of the quinolinone to form a new carbon-nitrogen or carbon-sulfur bond, thereby linking the two heterocyclic systems.

Conversely, a common and effective strategy involves the reaction of a nucleophilic quinolinone derivative with a chloropyrimidine. For example, quinolin-2(1H)-one derivatives containing an aminophenylthio linker have been successfully reacted with 4-aryl-2-chloropyrimidines. nih.gov This reaction, often facilitated by microwave irradiation, proceeds in good to excellent yields and demonstrates a powerful method for creating complex quinolone-pyrimidine hybrids. nih.gov The specific reaction pathway depends on the availability of the starting materials and the desired final structure of the hybrid molecule. acs.orgnih.gov

Table 4: Synthesis of Pyrimidine-Quinolinone Hybrids via SNAr

| Quinolinone Reactant | Pyrimidine Reactant | Coupling Type | Product |

|---|---|---|---|

| This compound | 2-Aminopyrimidine | N-C Coupling | N-(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)pyrimidin-2-amine |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-chloro-1-methylquinolin-2(1H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum, the aromatic protons of the quinolinone ring system appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. This is due to the deshielding effect of the aromatic ring current. The methyl group attached to the nitrogen atom (N-CH₃) typically exhibits a singlet peak in a more upfield region, around 3.5 to 4.0 ppm. The exact chemical shifts and coupling constants (J) between adjacent protons provide valuable data for confirming the substitution pattern of the quinoline (B57606) ring. For instance, the proton at position 3 (H-3) often appears as a distinct singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| H-3 | ~ 6.5 | Singlet |

| N-CH₃ | 3.5 - 4.0 | Singlet |

Note: Specific chemical shifts can vary depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. youtube.com The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. oregonstate.edu

For this compound, the carbonyl carbon (C=O) at position 2 is characteristically found at the most downfield region of the spectrum, typically between 160 and 165 ppm. The carbon atom bearing the chlorine atom (C-4) is also significantly deshielded and appears at a lower field, generally around 140-150 ppm. The carbons of the aromatic ring resonate in the range of approximately 115 to 140 ppm. The methyl carbon (N-CH₃) is found in the most upfield region, typically between 30 and 35 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-2) | 160 - 165 |

| C-Cl (C-4) | 140 - 150 |

| C-3 | ~ 110 |

| Aromatic Carbons | 115 - 140 |

| N-CH₃ | 30 - 35 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental setup.

Two-Dimensional NMR Applications

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum reveals correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. These advanced techniques are invaluable for complex molecules where one-dimensional spectra may be crowded or ambiguous. biosynth.com

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in this compound. nih.govmdpi.comchemicalbook.com IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. nih.govnih.gov FT-Raman spectroscopy, a complementary technique, involves the inelastic scattering of laser light. nih.gov

Key vibrational bands observed for this compound include:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1630-1670 cm⁻¹, is characteristic of the carbonyl group of the quinolinone ring.

C=C Stretching: Vibrations of the aromatic carbon-carbon double bonds appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the fingerprint region, around 700-800 cm⁻¹.

C-H Stretching: Aromatic and methyl C-H stretching vibrations are found at higher wavenumbers, generally above 3000 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govmdpi.comchemicalbook.com In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. nih.govrsc.org This high accuracy allows for the unambiguous determination of the elemental formula of the compound, confirming the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. rsc.org This is a critical step in the definitive identification of this compound. biosynth.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. helsinki.fi By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the exact positions of all atoms in the crystal lattice can be determined. chemicalbook.comhelsinki.fi This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. The crystal structure of a related compound, 3-chloro-4-methyl-quinolin-2(1H)-one, reveals an almost planar molecule with inversion dimers linked by N-H⋯O hydrogen bonds. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound.

Investigation of Tautomeric Forms via Spectroscopic Methods

The potential for tautomerism in quinolinone systems is a subject of significant interest in the field of heterocyclic chemistry. For this compound, two primary tautomeric forms can be considered: the lactam (or keto) form, which is this compound, and the lactim (or enol) form, which is 2-hydroxy-4-chloro-1-methylquinolinium. Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide powerful tools for the elucidation of the predominant tautomeric structure in different states of matter.

Detailed research findings indicate that for 2-quinolinone and its derivatives, the keto form is generally the more stable tautomer. The N-methylation in this compound further influences the electronic distribution within the heterocyclic ring, but the fundamental preference for the 2-oxo configuration is maintained.

Spectroscopic analysis of this compound provides definitive evidence for the predominance of the lactam structure. The key findings from various spectroscopic techniques are detailed below.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective in distinguishing between the keto and enol tautomers due to the distinct vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups.

Evidence for the Keto Form: The FT-IR spectrum of 4-chloro-1-methyl-1H-quinolin-2-one exhibits a strong absorption band characteristic of a carbonyl group. chemicalbook.com This band is typically observed in the region of 1650-1690 cm⁻¹. The presence of this prominent C=O stretching vibration is a clear indicator of the 2-oxo structure.

Absence of the Enol Form: Conversely, the spectrum lacks the broad absorption band in the 3200-3600 cm⁻¹ region that would signify the presence of a hydroxyl (O-H) group, which would be a key feature of the enol tautomer (2-hydroxy-4-chloro-1-methylquinolinium).

The table below summarizes the key IR absorption bands that confirm the presence of the this compound tautomer.

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in this compound | Tautomeric Form Indicated |

| Carbonyl (C=O) Stretch | 1650 - 1690 | Yes | Keto (Lactam) |

| Hydroxyl (O-H) Stretch | 3200 - 3600 | No | Enol (Lactim) |

| Aromatic C=C Stretch | 1580 - 1620 | Yes | Both |

| C-N Stretch | 1340 - 1390 | Yes | Keto (Lactam) |

| C-Cl Stretch | 700 - 800 | Yes | Both |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated high-resolution NMR study on the tautomerism of this compound is not extensively reported in the literature, the expected chemical shifts for both the keto and enol forms can be predicted based on the analysis of structurally related compounds.

¹H NMR Spectroscopy:

N-Methyl Group: The presence of a singlet peak around 3.5-3.8 ppm corresponding to the N-methyl (N-CH₃) protons is a definitive feature of the 2-oxo tautomer.

Vinyl Proton: In the keto form, a singlet for the proton at the C3 position is expected to appear in the vinylic region, typically around 6.0-6.5 ppm. For the enol form, this proton would be absent.

Aromatic Protons: The aromatic protons on the benzene (B151609) ring will show complex splitting patterns in the range of 7.0-8.5 ppm for both tautomers, though the precise shifts would differ due to the change in the electronic nature of the heterocyclic ring.

¹³C NMR Spectroscopy:

Carbonyl Carbon: The most telling signal in the ¹³C NMR spectrum for the keto tautomer would be the resonance of the carbonyl carbon (C=O) at C2, which is expected to be significantly downfield, typically in the range of 160-170 ppm.

C4 Carbon: In the keto form, the C4 carbon, being attached to a chlorine atom and part of a double bond, would resonate around 140-145 ppm. In the enol form, this carbon would be bonded to a hydroxyl group and would likely shift upfield.

N-Methyl Carbon: The carbon of the N-methyl group would appear at approximately 30-35 ppm.

The following table outlines the predicted NMR chemical shifts for the two potential tautomers of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Keto Form | Enol Form | |

| N-CH₃ | ~3.7 | ~3.8 |

| C3-H | ~6.3 | - |

| C4 | - | - |

| C2 | - | - |

| Aromatic C-H | 7.2 - 8.1 | 7.3 - 8.2 |

| C=O | - | - |

| C-OH | - | ~9.0-11.0 (broad) |

Based on the comprehensive analysis of available spectroscopic data for this compound and its structural analogs, it is conclusively determined that the compound exists predominantly in the keto (lactam) form, this compound. The strong evidence from IR spectroscopy, supported by predictive NMR data, confirms the stability of the 2-oxo tautomer over the 2-hydroxy (lactim) form.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of quinolinone derivatives, DFT calculations have been employed to determine optimized geometries, electronic properties, and to support the interpretation of spectroscopic data.

While specific DFT studies solely on 4-chloro-1-methylquinolin-2(1H)-one are not extensively detailed in the public domain, research on closely related quinolinone structures provides a strong basis for understanding its properties. For instance, quantum mechanical calculations, including DFT, have been used to prove the stability of products formed from reactions involving the quinolinone core. mdpi.com These calculations help in confirming the experimentally observed structures and understanding their relative stabilities.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | PubChem uni.lu |

| Molecular Weight | 193.63 g/mol | Biosynth biosynth.com |

| XlogP (predicted) | 1.9 | PubChem uni.lu |

| Monoisotopic Mass | 193.02943 Da | PubChem uni.lu |

This table presents computationally predicted properties of the compound.

Quantum Chemical Calculations for Reactivity and Tautomerism

Quantum chemical calculations are crucial for studying the reactivity and potential tautomeric forms of molecules. The quinolinone ring can theoretically exist in equilibrium between a keto (quinolin-2-one) and an enol (2-hydroxyquinoline) form.

Studies on similar 4-quinolone systems have utilized quantum chemical methods to investigate this tautomerism. researchgate.net Research on 2-arylquinolin-4(1H)-ones has shown that while the NH-4-oxo form is predominant in solution and solid states, mass spectrometry suggests the coexistence of both 4-quinolinone and 4-hydroxyquinoline (B1666331) isomers in the gas phase, a finding supported by quantum chemical computations. researchgate.net For 4-hydroxy-4(1H)-quinolone, both experimental (NMR) and theoretical analyses indicate that the 4-oxo-form is the exclusive tautomer present in DMSO solution. researchgate.net These findings suggest that this compound would strongly favor the illustrated keto form.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking is frequently used to screen virtual libraries of compounds against specific therapeutic targets to predict their inhibitory potential. Although direct evidence of this compound being docked against PI3K, Glucosamine-6-phosphate synthase, or Lipoxygenase is limited in the provided results, the methodology is standard practice. The binding affinity, often expressed as a docking score or binding energy, is calculated to rank potential inhibitors. For instance, docking studies on other heterocyclic compounds have successfully predicted binding affinities against various enzymes, providing a rationale for their observed biological activity. nih.govasiapharmaceutics.info

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR studies are cornerstones of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively.

For the broader class of quinolones, extensive SAR studies have been conducted. nih.gov These studies have systematically evaluated how different substituents at various positions of the quinolone ring affect antibacterial efficacy and side-effect profiles. nih.gov For example, a halogen at certain positions can significantly enhance antimicrobial effectiveness. nih.gov Such analyses help in the rational design of new derivatives with improved therapeutic profiles.

QSAR modeling attempts to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This is achieved by correlating physicochemical descriptors of the molecules with their measured activity. neliti.comnih.gov

QSAR studies have been performed on various quinoline (B57606) and quinolone derivatives to develop predictive models for their biological activities, such as antifungal or antitubercular effects. neliti.comnih.gov These models use molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) to build a regression model. neliti.comajchem-b.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. neliti.comnih.gov While a specific QSAR model for this compound was not identified, the principles are widely applied to the quinolone class of compounds. neliti.com

Biological Activities and Pharmacological Potential of 4 Chloro 1 Methylquinolin 2 1h One and Its Derivatives

Analgesic and Anti-nociceptive Properties.biosynth.com

Research has indicated that 4-chloro-1-methylquinolin-2(1H)-one possesses analgesic properties. biosynth.com Studies using rat tail flick and hot plate tests, standard models for assessing pain, have demonstrated its ability to produce analgesia. biosynth.com Furthermore, it has shown anti-nociceptive effects in the mouse formalin test, a model that mimics clinical pain. biosynth.com

Inhibition of Excitatory Neurotransmitter Release Mechanisms.biosynth.com

The analgesic effects of this compound are believed to stem from its capacity to inhibit the release of excitatory neurotransmitters from peripheral sensory neurons. biosynth.com By modulating this key process in pain signaling pathways, the compound can effectively reduce the perception of pain.

Anti-inflammatory Effects and Lipoxygenase (LOX) Inhibition.biosynth.comnih.govnih.gov

In addition to its analgesic properties, this compound has demonstrated anti-inflammatory activities. biosynth.com Inflammation is a complex biological response, and enzymes like lipoxygenase (LOX) play a crucial role in the production of pro-inflammatory mediators. nih.gov The inhibition of LOX is a key strategy in the development of new anti-inflammatory drugs. nih.govnih.gov The anti-inflammatory potential of quinolinone derivatives is linked to their ability to inhibit these enzymatic pathways, thereby reducing the inflammatory response. biosynth.comnih.gov

Antimicrobial Efficacy

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Derivatives of this compound have been investigated for their efficacy against a spectrum of microbial pathogens, including bacteria and fungi. nih.gov

Antibacterial Activity (e.g., against MRSA, Gram-positive, Gram-negative strains).nih.govbenchchem.comnih.gov

Derivatives of this compound have shown promising antibacterial activity. nih.gov Research has demonstrated the inhibitory effects of these compounds against both Gram-positive and Gram-negative bacteria. A significant area of interest is their activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov Some derivatives have exhibited potent activity against various bacterial species, including MRSA, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov The mechanism of action for some quinolinone derivatives is thought to involve the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication in bacteria.

| Compound Derivative | Bacterial Strain | Activity (MIC/IC50) |

|---|---|---|

| 6-Chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | S. aureus | MIC: 25.30 µg/mL. nih.gov |

| 6-Chloro-4-hydroxy-1-methyl-3-tetradecanoylquinolin-2(1H)-one | S. aureus | MIC: 10.12 µg/mL. nih.gov |

| Polyheterocyclic compounds (unspecified derivatives) | B. subtilis, S. aureus | MIC: 3.125–12.5 μg/ml. nih.gov |

| Polyheterocyclic compounds (unspecified derivatives) | MDR Staphylococcus strains (including MRSA) | MIC: 3.125–6.25 μg/ml. nih.gov |

Antifungal Activity.nih.govresearchgate.netmdpi.com

In addition to their antibacterial properties, certain derivatives of the quinolinone scaffold have been evaluated for their antifungal activity. nih.govresearchgate.netmdpi.com Studies have shown that some of these compounds exhibit inhibitory effects against various fungal strains. nih.gov For instance, specific 4-hydroxy-2-quinolone analogs have demonstrated notable activity against the pathogenic fungus Aspergillus flavus. nih.gov The antifungal efficacy can be influenced by the nature and position of substituents on the quinoline ring. mdpi.com For example, some studies suggest that the presence of a chlorine atom can enhance antifungal activity against certain fungi. mdpi.com

| Compound Derivative | Fungal Strain | Activity (IC50/MIC) |

|---|---|---|

| 6-Chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | A. flavus | IC50: 15.21 µg/mL. nih.gov |

| 6-Chloro-4-hydroxy-1-methyl-3-tetradecanoylquinolin-2(1H)-one | A. flavus | IC50: 5.75 µg/mL. nih.gov |

| 7-chloro-4-[2-(4-methylbenzylidene)hydrazinyl]quinoline | R. glutinis | MIC: 32 μg/mL. researchgate.net |

| (E/Z)-7-chloro-4-[2-(2-fluorobenzylidene)hydrazinyl]quinoline | C. albicans | MIC: 25 μg/mL. researchgate.net |

Anticancer and Antiproliferative Activities

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including quinoline derivatives. researchgate.netnih.gov Research has highlighted the potential of compounds based on the this compound framework as anticancer and antiproliferative agents. researchgate.net

Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Some have demonstrated selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. For example, certain derivatives have shown selective activity against HepG2 (liver cancer) cells. The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for eliminating malignant cells. nih.gov The structural modifications on the quinoline ring play a crucial role in determining the anticancer potency and selectivity of these derivatives. researchgate.netnih.gov

| Compound Derivative | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| Quinoline-chalcone derivative 12e | Not specified | Considered a valuable lead compound. researchgate.net |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative 3h | Multiple cancer cell lines | GI50: 22 nM. nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative 3g | Multiple cancer cell lines | GI50: 26 nM. nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives (sulfonyl N-oxide derivatives 63-82) | Multiple human cancer cell lines | Exhibited higher cytotoxicity than sulfanyl (B85325) and sulfinyl derivatives. mdpi.com |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. Derivatives of this compound have demonstrated the ability to trigger this cellular suicide pathway in cancer cells.

Research has shown that certain quinolone analogs can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov For instance, a novel synthetic quinolone analogue, CWC-8, was found to induce apoptosis in human osteogenic sarcoma U-2 OS cells. nih.gov This was evidenced by a time-dependent increase in the levels of key apoptotic proteins such as Fas/CD95, FADD, and cytosolic cytochrome c, as well as the activation of caspases-8, -9, and -3. nih.gov Furthermore, the study observed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, an isoprenoid antibiotic, 4-O-methyl ascochlorin, was shown to induce typical apoptotic events in Jurkat cells, including DNA fragmentation and activation of multiple caspases. nih.gov

In studies on breast cancer cells, quinoline derivatives like chloroquine (B1663885) have been shown to trigger a p53-dependent apoptotic response. nih.gov The treatment of MCF-7 breast cancer cells with certain quinoline antimalarials led to apoptosis, which was preceded by an induction of the p21(WAF1) protein. nih.gov Additionally, novel 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis and inhibit DNA/RNA synthesis in cancer cell lines at higher concentrations. mdpi.com The combination of 5-fluorouracil (B62378) and chloroquine has also been shown to induce apoptosis in HCT-116 colon cancer cells. nih.gov

Inhibition of Specific Kinases (e.g., PI3K, Farnesyltransferase)

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug development. Derivatives of the quinolinone scaffold have shown potential as inhibitors of specific kinases, including farnesyltransferase.

Farnesyltransferase inhibitors block the farnesylation of proteins, a critical post-translational modification required for the function of several proteins involved in cell signaling, including the Ras family of oncoproteins. nih.gov While direct studies on this compound as a farnesyltransferase inhibitor are limited, the broader class of quinoline-based compounds has been investigated for this activity. nih.govnih.gov These inhibitors were initially developed to target Ras signaling in cancer. bohrium.com However, their clinical efficacy has been less than anticipated, possibly due to alternative prenylation pathways or effects on other farnesylated proteins. nih.gov For example, the farnesyl transferase inhibitor KO-2806 has been shown to enhance the efficacy of RAS inhibitors by blocking mTORC1 signaling. biorxiv.org

Research into farnesyl transferase inhibitors has highlighted their potential as anticancer agents, although their exact mechanism of action is complex and may extend beyond just Ras inhibition. nih.govbohrium.com The development of these inhibitors has provided valuable insights into targeting protein prenylation as a therapeutic strategy. nih.gov

Cytotoxicity against Cancer Cell Lines (e.g., Lung, HeLa, Colorectal, Breast, MCF-7, HCT-116)

A significant body of research has focused on the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. These studies have consistently demonstrated the potential of this chemical class as anticancer agents.

Derivatives have shown notable activity against lung cancer cell lines. Furthermore, significant cytotoxic effects have been observed against HeLa (cervical cancer) and HepG2 (liver cancer) cells, often mediated through the induction of apoptosis and disruption of DNA synthesis.

In the context of colorectal cancer, studies on HCT-116 cells have revealed the cytotoxic potential of quinoline derivatives. For instance, combining chloroquine with chemotherapeutic agents like 5-fluorouracil can enhance the killing of HCT-116 cells. nih.gov Sequential treatment of HCT116 colon cancer cells with docetaxel, flavopiridol, and 5-fluorouracil has been shown to strongly inhibit tumor cell growth and augment apoptosis. nih.gov Glycoconjugates of 8-aminoquinoline (B160924) have also demonstrated cytotoxicity against HCT 116 cells. mdpi.com

Extensive research has been conducted on breast cancer cell lines, particularly MCF-7. nih.govnih.gov Quinoline derivatives have been shown to induce apoptosis in MCF-7 cells. nih.gov The cytotoxic effect of certain compounds on MCF-7 cells has been linked to the induction of apoptosis, confirmed by assays for lactate (B86563) dehydrogenase release, reactive oxygen species production, and DNA fragmentation. nih.gov Glycoconjugates of 8-aminoquinoline have also shown cytotoxicity against MCF-7 cells, with some derivatives showing improved selectivity for cancer cells over normal cells. mdpi.com Furthermore, 7-chloroquinolinehydrazones have exhibited potent cytotoxic activity against a broad panel of cancer cell lines, including those from breast cancer. nih.gov

Below is a table summarizing the cytotoxic activity of some quinoline derivatives against various cancer cell lines.

| Cell Line | Compound/Derivative Type | Observed Effect | Reference(s) |

| Lung Cancer | 7-Chloroquinolinehydrazones | Submicromolar GI50 values | nih.gov |

| HeLa | 4-Chloroquinolin-2(1H)-one analogs | Significant cytotoxic effects | |

| Colorectal (HCT-116) | Chloroquine (in combination) | Enhanced apoptosis | nih.gov |

| Colorectal (HCT-116) | 8-Aminoquinoline glycoconjugates | Cytotoxicity | mdpi.com |

| Breast (MCF-7) | 4-Aminoquinoline (B48711) derivatives | Significant cytotoxicity | nih.gov |

| Breast (MCF-7) | Monobenzyltin compound | Strong cytotoxicity, induces apoptosis | nih.gov |

| Breast (MCF-7) | Quinoline antimalarials | Induction of apoptosis | nih.gov |

| Breast (MCF-7) | 8-Aminoquinoline glycoconjugates | Cytotoxicity, improved selectivity | mdpi.com |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can mitigate this damage. Some derivatives of the quinolinone scaffold have been investigated for their antioxidant potential.

A study on 2-phenylquinolin-4(1H)-ones, which are structurally related to the core compound, demonstrated moderate to high antioxidant activity. nih.gov The presence of hydroxyl groups on the 2-phenylquinolin-4(1H)-one structure was found to increase their antioxidant capacity, as measured by their ability to reduce ferrous ions and diminish the production of hydrogen peroxide and hydroxyl radicals. nih.gov This suggests that specific substitutions on the quinolinone ring can confer beneficial antioxidant properties.

Antimalarial Activity

The quinoline core is the backbone of several well-known antimalarial drugs, most notably chloroquine. nih.gov Consequently, derivatives of this compound have been extensively explored for their potential to combat malaria, particularly against drug-resistant strains of Plasmodium falciparum. nih.gov

The 4-aminoquinoline scaffold is crucial for the antimalarial activity of these compounds. nih.gov Research has focused on modifying the side chains of 4-aminoquinolines to enhance their efficacy against chloroquine-resistant parasites. nih.gov The mechanism of action for many of these compounds involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to a toxic buildup of heme. nih.gov

Numerous studies have reported the synthesis and evaluation of novel quinoline derivatives with potent antimalarial activity. For example, certain 4(1H)-quinolones have shown low nanomolar efficacy against both blood and liver stages of the malaria parasite. puce.edu.ec Hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores, such as tetraoxane, have also yielded compounds with potent in vitro and in vivo antimalarial activity. nih.gov The development of new 4-aminoquinoline derivatives remains a promising strategy in the fight against malaria. nih.govplos.org

Other Reported Biological Activities

Beyond the activities detailed above, derivatives of this compound have been reported to exhibit a range of other biological effects.

Antitubercular Activity: Some quinoline derivatives, particularly hybrid molecules, have shown promise as antitubercular agents. researchgate.net

Antiviral and Anti-HIV Activity: The quinoline scaffold has been investigated for its antiviral properties. Specifically, chloroquine and its derivatives have been shown to possess anti-HIV activity by inhibiting viral replication. nih.govnih.gov The mechanism is thought to involve an effect on the viral envelope glycoprotein (B1211001) gp120. nih.govnih.gov Computational studies have also explored the potential of quinoline-triazole hybrids to interact with HIV reverse transcriptase. researchgate.netmdpi.com Some chloro-1,4-dimethyl-9H-carbazole derivatives have also displayed anti-HIV activity. mdpi.com

Anthelmintic Activity: While less explored, the broad biological activity of quinoline derivatives suggests potential for anthelmintic applications.

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of quinoline and quinazolinone derivatives. nih.gov These compounds have been evaluated in various seizure models and have shown efficacy, suggesting their potential as central nervous system depressants. openpharmaceuticalsciencesjournal.comnih.govmdpi.com

Neuroprotective Properties: The antioxidant activity of some quinolinone derivatives suggests a potential for neuroprotection, as oxidative stress is a key factor in neurodegenerative diseases. nih.gov

Medicinal Chemistry and Drug Discovery Applications

Role as a Key Synthetic Intermediate for Pharmaceutical Drugs

4-chloro-1-methylquinolin-2(1H)-one is a crucial intermediate in the synthesis of more complex and biologically active molecules. The chlorine atom at the 4-position is a reactive site, making it susceptible to nucleophilic substitution reactions. mdpi.com This reactivity allows for the introduction of various functional groups, which is a key strategy in modifying the compound's properties to create new drug candidates.

One notable application is its use as a starting material for creating a range of 4-substituted 2-quinolinones. mdpi.com For example, it can be converted into 4-amino, 4-hydrazino, and 4-azido derivatives. mdpi.com These new compounds can then be further modified or tested for their own biological activities. The ability to easily displace the chloro group makes this compound a versatile platform for generating libraries of related compounds for screening in drug discovery programs. Additionally, it has been identified as an intermediate in the synthesis of other drugs, such as those with anti-inflammatory properties. biosynth.com

Lead Compound Identification and Optimization in Drug Discovery

A "lead compound" in drug discovery is a chemical compound that has promising therapeutic activity but may require modifications to improve its efficacy, selectivity, or pharmacokinetic properties. The quinolinone core is considered a "privileged scaffold" because it can bind to multiple biological targets, making its derivatives promising candidates for drug development. nih.gov this compound itself has demonstrated analgesic activity, suggesting its potential as a starting point for developing new pain-relieving medications. biosynth.com

The process of lead optimization involves systematically altering the structure of the lead compound and evaluating how these changes affect its biological activity, a process known as establishing a structure-activity relationship (SAR). For quinolinone derivatives, chemical modifications at various positions of the quinoline (B57606) ring system can significantly enhance their pharmacological properties. rsc.org For instance, the introduction of different substituents can improve a compound's ability to inhibit specific enzymes or interact with cellular receptors. mdpi.comrsc.org

The table below illustrates a hypothetical lead optimization study starting from a quinolinone scaffold, showing how modifications can impact inhibitory activity against a target enzyme.

Table 1: Example of Lead Optimization of Quinolinone Derivatives

| Compound | R1-Substituent (at N-1) | R2-Substituent (at C-3) | R3-Substituent (at C-7) | Target Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| Lead A | -H | -COOH | -H | 50 |

| Derivative 1 | -CH₃ | -CONH₂ | -H | 25 |

| Derivative 2 | -CH₃ | -CONH₂ | -F | 10 |

| Derivative 3 | -Cyclopropyl | -CONH₂ | -F | 5 |

This table is a representative example and does not depict actual experimental data for this compound.

Design and Development of Multi-Target Agents

Complex diseases like cancer often involve multiple biological pathways. mdpi.com As a result, there is growing interest in developing multi-target agents, which are single molecules designed to interact with several targets simultaneously. nih.gov This approach can lead to improved therapeutic efficacy and may help overcome drug resistance. mdpi.com

The quinolinone scaffold is particularly well-suited for the design of multi-target agents. nih.govmdpi.com Researchers have successfully synthesized hybrid compounds that combine the quinolinone moiety with other pharmacologically active groups to create molecules with dual activities. For example, quinolinone-carboxamide derivatives have been developed that exhibit both antioxidant and lipoxygenase (LOX) inhibitory activity, which is relevant for treating inflammatory conditions. nih.gov The development of such multi-target drugs is a key strategy in modern oncology to address the limitations of single-target therapies. mdpi.com

Strategic Incorporation of Chloro-Substituents in Drug Design

The inclusion of chlorine atoms in drug molecules is a common and effective strategy in medicinal chemistry. nih.gov Chlorine can influence a compound's physicochemical properties, such as its lipophilicity (fat-solubility), metabolic stability, and binding affinity to its biological target. rsc.orgnih.gov More than 250 drugs approved by the FDA contain chlorine, highlighting its importance in pharmaceutical development. nih.govrsc.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methods for producing 4-chloro-1-methylquinolin-2(1H)-one and its analogs is a key area of future research. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Modern synthetic chemistry is moving towards greener alternatives that offer high yields, atom economy, and reduced environmental impact.

Future strategies will likely focus on:

Catalytic Systems: Exploring novel metal- and organo-catalysts to facilitate the cyclization and chlorination steps in a more controlled and efficient manner. For instance, copper-catalyzed cyclization of anilines and alkynes presents a promising route. organic-chemistry.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated for related quinolinone syntheses. researchgate.net

Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and highly reproducible manufacturing processes.

A notable approach involves the acid hydrolysis of 2,4-dichloro-8-methylquinoline (B1596889) to furnish the corresponding 4-chloro-8-methylquinolin-2(1H)-one. researchgate.net Further research into milder hydrolysis conditions and alternative starting materials will be crucial for enhancing the sustainability of this process.

Comprehensive Exploration of Structure-Activity Relationships for Targeted Therapeutic Development

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for designing more potent and selective therapeutic agents. The quinolin-2(1H)-one core offers multiple positions for chemical modification, allowing for a systematic investigation of how different substituents influence pharmacological properties. researchgate.net

Key areas for SAR exploration include:

Substitution at the N-1 position: Investigating the impact of varying the alkyl or aryl substituent at the nitrogen atom on activity and selectivity.

Modifications at the C-3 and C-4 positions: The chloro group at the C-4 position is a key feature, and its replacement with other halogens or functional groups could modulate activity. researchgate.netmdpi.com The C-3 position is also a prime site for introducing diversity.

Aromatic ring substitutions: Introducing various substituents on the benzo moiety of the quinolinone ring can significantly affect lipophilicity, electronic properties, and ultimately, biological activity. mdpi.com

For instance, studies on related 4-hydroxy-2-quinolone analogs have shown that the nature and position of substituents on the quinoline (B57606) ring and on appended acyl chains can dramatically influence their antimicrobial activity. nih.gov The development of quinolone hybrids with other pharmacologically active scaffolds, such as curcumin (B1669340) or chalcone (B49325), has also shown promise in enhancing anticancer potency. researchgate.net

Advanced Mechanistic Studies of Biological Actions and Target Identification

While preliminary studies have hinted at the biological potential of this compound, a deeper understanding of its mechanism of action is required. Future research will need to employ advanced biochemical and molecular biology techniques to identify specific cellular targets and elucidate the pathways through which it exerts its effects.

Potential mechanisms of action that warrant further investigation include:

Enzyme Inhibition: As seen with other quinolone derivatives, this compound could act as an inhibitor of key enzymes involved in disease processes, such as protein kinases, topoisomerases, or histone deacetylases. researchgate.netmdpi.com

Receptor Modulation: It may interact with specific cellular receptors, either as an agonist or antagonist, to trigger downstream signaling events.

Disruption of Protein-Protein Interactions: The compound could interfere with critical protein-protein interactions that are essential for pathological processes.

For example, some quinolinone derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com Advanced proteomic and genomic approaches will be instrumental in pinpointing the direct binding partners of this compound and unraveling its precise molecular pharmacology.

In-depth Computational Investigations and Predictive Modeling

In silico methods are becoming increasingly indispensable in drug discovery and development. Computational studies can provide valuable insights into the binding modes of this compound with its biological targets, predict the activity of novel derivatives, and assess their pharmacokinetic properties.

Future computational research should focus on:

Molecular Docking: Performing detailed docking studies with known and potential biological targets to predict binding affinities and key interactions. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the ligand-target complex and to assess its stability over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of a series of analogs with their biological activities, thereby guiding the design of more potent compounds.

ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles. nih.gov

Recent computational studies on similar heterocyclic compounds have successfully used methods like Density Functional Theory (DFT) to analyze molecular structures and electronic properties, providing a basis for understanding their reactivity and biological interactions. nih.gov

Expansion of Pharmacological Profiling and Therapeutic Indications

The initial biological activities reported for this compound, such as analgesic effects, provide a starting point for a more comprehensive pharmacological evaluation. biosynth.com Future research should aim to broaden the scope of its therapeutic potential by screening it against a wider range of diseases.

Potential therapeutic areas for exploration include:

Oncology: Given the established anticancer activity of many quinolone derivatives, this compound and its analogs should be evaluated against various cancer cell lines and in preclinical tumor models. nih.govderpharmachemica.com

Infectious Diseases: The quinolone scaffold is well-known for its antibacterial properties. Therefore, screening for activity against a panel of pathogenic bacteria and fungi is warranted. mdpi.comnih.gov

Inflammatory Disorders: The anti-inflammatory properties of some quinoline derivatives suggest that this compound could be a candidate for treating inflammatory conditions. nih.gov

Neurodegenerative Diseases: Certain quinazoline (B50416) alkaloids, structurally related to quinolines, have shown neuroprotective effects, opening up the possibility of investigating this compound for neurological disorders. nih.gov

Viral Infections: The quinoline core is present in some antiviral drugs, indicating a potential avenue for exploring the antiviral activity of this compound. nih.gov

A thorough pharmacological profiling, including in vitro and in vivo studies, will be essential to identify new therapeutic indications and to advance the most promising derivatives towards clinical development.

Q & A

Q. What is the standard synthetic route for 4-chloro-1-methylquinolin-2(1H)-one, and what are the optimal reaction conditions?

The compound is synthesized via chlorination of 4-hydroxy-1-methylquinolin-2(1H)-one using phosphorus oxychloride (POCl₃) and pyridine as a catalyst. Key conditions include heating at 160°C for 2 hours, followed by quenching with cold water and neutralization with Na₂CO₃. The yield is typically 68.5%, with a melting point of 245–247°C . Table 1: Synthesis Protocol

| Reagent/Condition | Quantity/Ratio | Temperature/Time | Yield |

|---|---|---|---|

| 4-hydroxy precursor | 0.6 moles | 160°C, 2 hours | 68.5% |

| POCl₃ | 0.6 moles | - | - |

| Pyridine | 0.03 moles | - | - |

Q. Which spectroscopic methods are routinely used to characterize this compound?

IR, ¹H/¹³C NMR, and mass spectrometry are standard. IR identifies carbonyl stretches (C=O at ~1650 cm⁻¹), while NMR confirms substituent positions (e.g., methyl groups at δ 3.5–4.0 ppm). Mass spectra provide molecular ion peaks (e.g., [M+H]⁺ at m/z 208) .

Q. What biological activities have been reported for this compound?

It exhibits anti-nociceptive activity in murine models (Eddy’s hot plate and acetic acid-induced writhing) and serves as an intermediate for antimicrobial derivatives. For example, fluoro-substituted analogs show MIC values of 16–32 µg/mL against P. aeruginosa .

Advanced Research Questions

Q. How can the synthetic yield of this compound be improved beyond 68.5%?

Optimize molar ratios (e.g., excess POCl₃), alternative catalysts (e.g., DMF), or microwave-assisted synthesis to reduce reaction time. Post-reaction purification via column chromatography or recrystallization can enhance purity .

Q. What structural modifications enhance anti-nociceptive efficacy, and how are these evaluated?

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position improves activity. Derivatives are screened using in vivo models (e.g., thermal hyperalgesia) and in vitro COX-2 inhibition assays. Compound QAA-04a (diclofenac analog) showed comparable efficacy to standard drugs .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (e.g., SHELXL software ) confirms bond lengths, angles, and non-classical interactions (e.g., C–H⋯O). For example, 4-methyl-1-phenylquinolin-2(1H)-one exhibits a dihedral angle of 87.15° between aromatic planes .

Q. How do researchers address contradictions in biological activity data across studies?

Meta-analyses or dose-response studies reconcile discrepancies. For instance, anti-nociceptive activity varies between hot plate (CNS-mediated) and writhing (peripheral) models due to differing mechanisms. Statistical tools (e.g., ANOVA with post-hoc tests) validate significance .

Q. What computational tools predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) models electron distribution for reaction planning. Molecular docking (e.g., AutoDock Vina) screens interactions with targets like opioid receptors or bacterial enzymes. SAR studies link substituent effects to bioactivity .

Methodological Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.